molecular formula C19H20Br2FN3 B1667711 3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole CAS No. 335166-36-4

3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole

Cat. No. B1667711
M. Wt: 469.2 g/mol
InChI Key: BSTYITXHUQTYBA-UHFFFAOYSA-N
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Description

Brain-specific angiogenesis inhibitor 2 is a protein that in humans is encoded by the BAI2 gene. It is a member of the adhesion-GPCR family of receptors. BAI2 and BAI3 are similar to BAI1 in structure, have similar tissue specificities and may also play a role in angiogenesis.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research on rimcazole analogues, including the 3,6-dibromo-9H-carbazole structure, reveals their significance in understanding the interactions with dopamine transporters and sigma receptors. These compounds help in elucidating the neurochemical mechanisms underlying the attenuation of cocaine's effects, which is crucial for developing treatments for cocaine addiction and related disorders (Husbands et al., 1999).

Antibacterial and Antifungal Applications

Novel carbazole derivatives, including those related to the compound , have shown significant antibacterial and antifungal activities. This indicates their potential as therapeutic agents in treating infections caused by various bacteria and fungi (Sharma, Kumar, Pathak, 2014).

Cancer Research and Treatment

Carbazole derivatives have been studied for their potential in cancer treatment. Compounds like 3,6-dibromo-9H-carbazole have been found to trigger apoptosis in transformed culture cells and inhibit mitotic kinesin Eg5, indicating their possible role in developing new cancer therapies (Okumura et al., 2006).

Electrochromic Materials

Research has been conducted on soluble high coloration efficiency electrochromic polymers based on (N-phenyl)carbazole, which includes structures similar to 3,6-dibromo-9H-carbazole. These studies are significant for the development of advanced materials with applications in display technologies and smart windows (Zhang, Liu, Hou, Niu, 2019).

Topoisomerase Inhibition in Chemotherapy

Carbazole derivatives have been synthesized and evaluated for their role in inhibiting human topoisomerase II, a crucial aspect in chemotherapy for treating breast cancer. This research provides insights into the development of more effective and less toxic chemotherapeutic agents (Saturnino et al., 2018).

properties

CAS RN

335166-36-4

Product Name

3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole

Molecular Formula

C19H20Br2FN3

Molecular Weight

469.2 g/mol

IUPAC Name

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole

InChI

InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2

InChI Key

BSTYITXHUQTYBA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAI2;  BAI 2;  BAI-2;  Brain-specific angiogenesis inhibitor 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole
Reactant of Route 2
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole
Reactant of Route 3
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole
Reactant of Route 4
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole
Reactant of Route 5
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole
Reactant of Route 6
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole

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